molecular formula C8H9NOS B1467610 3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone CAS No. 1353498-57-3

3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone

Cat. No.: B1467610
CAS No.: 1353498-57-3
M. Wt: 167.23 g/mol
InChI Key: ZFXVNYVHWILIDT-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone (CAS 1353498-57-3) is a cyclobutanone derivative functionalized with a 5-methylthiazole moiety . This compound combines the unique reactivity of the strained, four-membered cyclobutanone ring with the heteroaromatic properties of the thiazole group, a privileged scaffold in medicinal chemistry . The cyclobutanone ring is known for its unique reactivity and conformational constraints, while the thiazole ring is a common feature in numerous bioactive molecules and approved drugs, contributing to interactions with enzymes and receptors . The methyl substitution at the 5-position of the thiazole ring may enhance lipophilicity and influence the metabolic stability of the molecule, which can be critical for optimizing lead compounds in drug discovery . As such, this compound serves as a versatile chemical building block for synthesizing more complex molecules and is a valuable scaffold for investigating new therapeutic agents . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(5-methyl-1,3-thiazol-2-yl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-5-4-9-8(11-5)6-2-7(10)3-6/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXVNYVHWILIDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C2CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-oxo cyclobutanecarboxylic acid

A patented method describes the synthesis of 3-oxo cyclobutanecarboxylic acid starting from acetone, bromine, and malononitrile, using ethanol and dimethylformamide (DMF) as solvents, with sodium iodide and tetrabutylammonium bromide as catalysts and phase-transfer agents, respectively (Table 1).

Table 1: Key Parameters for 3-oxo cyclobutanecarboxylic acid synthesis

Step Reagents & Conditions Notes Yield (%)
1. Synthesis of 1,3-dibromoacetone Acetone + Bromine, ethanol solvent, room temp, 10–16 h Removal of ethanol and HBr post-reaction Not specified
2. Formation of 3,3-dicyano cyclobutanone 1,3-dibromoacetone + propane dinitrile, DMF solvent, sodium iodide (1–5% mol), tetrabutylammonium bromide (1–5% mol), wormwood salt (2–3 equiv), 60–90 °C, 16–24 h Phase-transfer catalysis 76–82%
3. Hydrolysis to 3-oxo cyclobutanecarboxylic acid 3,3-dicyano cyclobutanone + HCl (1–6 M), reflux 70–100 °C, 16–24 h Molar ratio HCl:substrate = 5:1–10:1 90–92%

This method provides a robust route to cyclobutanone derivatives with high yields and purity after recrystallization with methyl tert-butyl ether.

Conversion to Cyclobutanone

The 3-oxo cyclobutanecarboxylic acid intermediate can be decarboxylated or otherwise transformed into cyclobutanone derivatives suitable for further functionalization, although specific methods for this step depend on the target substitution pattern.

Construction of the 5-Methyl-1,3-thiazol-2-yl Moiety

The thiazole ring, particularly 5-methyl-1,3-thiazole, can be synthesized via condensation reactions involving α-active methylene ketones, halogenation, thiocyanate substitution, and amine condensation.

Methyl Substitution at the 5-Position

The methyl group at the 5-position of the thiazole ring can be introduced via the choice of starting α-active methylene ketone (e.g., acetylacetone) that already contains the methyl substituent, ensuring the methyl group is retained in the thiazole ring after cyclization.

Coupling of the Thiazole Moiety to the Cyclobutanone

To obtain 3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone, the thiazole ring must be attached at the 3-position of the cyclobutanone.

Possible Approaches

  • Direct substitution on cyclobutanone derivatives: Functionalization of the cyclobutanone at the 3-position with a suitable leaving group (e.g., halogen) followed by nucleophilic substitution with the thiazole anion or a thiazole derivative.
  • Cross-coupling reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) between a halogenated cyclobutanone and a boronic acid or stannane derivative of the 5-methylthiazole.
  • Cyclization strategies: Constructing the thiazole ring directly on a cyclobutanone precursor bearing appropriate functional groups.

Currently, no direct published synthesis of this compound is reported in the searched literature, but the above strategies are consistent with known synthetic organic chemistry principles.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Yield/Notes Reference
Cyclobutanone synthesis Multi-step synthesis via 3-oxo cyclobutanecarboxylic acid Acetone, bromine, malononitrile, DMF, sodium iodide, tetrabutylammonium bromide, HCl reflux 76–92% yield for intermediates
Thiazole ring synthesis One-pot bromination, thiocyanate substitution, amine condensation α-active methylene ketones, NBS, KSCN, primary amines, ethanol reflux Efficient, no chromatography needed
Coupling thiazole to cyclobutanone Proposed: substitution or cross-coupling Halogenated cyclobutanone, thiazole derivatives, Pd catalysts (proposed) Not explicitly reported Inferred

Research Findings and Notes

  • The patented method for cyclobutanone synthesis is robust and scalable, providing high yields and purity.
  • The one-pot synthesis of thiazole derivatives is efficient and versatile, allowing substitution at the 5-position by selecting appropriate starting ketones.
  • The coupling of heterocycles to cyclobutanone rings is a common synthetic challenge, often addressed by modern cross-coupling techniques.
  • No direct, single-step synthesis of this compound was found, indicating this compound may require multi-step synthesis combining the above methods.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone exerts its effects involves interactions with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutanone moiety can undergo metabolic transformations, leading to active metabolites that contribute to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, supported by evidence from diverse sources:

Compound Name Structural Features Biological Activity/Properties Key Differences from Target Compound
3-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide Thiazol-2-yl group linked via sulfanyl-propanamide to oxadiazole Alkaline phosphatase inhibition; enhanced solubility due to polar oxadiazole and sulfanyl groups Replaces cyclobutanone with a propanamide linker; oxadiazole introduces additional hydrogen-bonding sites
L3: 4-((2-Hydroxybenzylidene)-amino-N-(1,3-thiazol-2-yl) benzene sulfonamide Thiazol-2-yl group conjugated with sulfonamide and Schiff base Cytotoxic activity against MDA-MB-231 breast cancer cells (moderate efficacy) Lacks cyclobutanone; sulfonamide and benzylidene groups dominate pharmacophore
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone Cyclobutyl-ethanone core with triazole-thio substituent Theoretical DFT studies suggest stable geometry; no explicit biological data reported Cyclobutanone replaced with cyclobutyl-ethanone; triazole-thio group differs from thiazole
MPEP (2-Methyl-6-(phenylethynyl)pyridine) Pyridine core with methyl and phenylethynyl substituents Anxiolytic effects via mGlu5 receptor antagonism; low sedative side effects Pyridine core instead of thiazole; unrelated to cyclobutanone

Key Insights from Comparisons

Cyclobutanone vs. Cyclobutyl-Ethanone: The cyclobutanone ring in the target compound introduces a reactive ketone group absent in cyclobutyl-ethanone derivatives (e.g., ). This ketone may participate in hydrogen bonding or serve as a site for further derivatization.

Thiazole vs. The oxadiazole in adds rigidity and polarity, which may improve solubility but reduce membrane permeability.

Linker Modifications: The propanamide linker in provides conformational flexibility compared to the rigid cyclobutanone core, possibly affecting bioactivity and metabolic stability.

However, the absence of a sulfonamide or Schiff base (as in L3) could limit direct comparisons.

Research Findings and Implications

  • Synthetic Feasibility: Cyclobutanone-thiazole hybrids are accessible via convergent synthesis, as demonstrated by related compounds in . The strained cyclobutanone ring may require specialized conditions for stability during synthesis.
  • Pharmacological Gaps : While MPEP and oxadiazole derivatives highlight the importance of heterocycles in CNS and enzyme-targeted therapies, the target compound’s specific biological profile remains underexplored.

Biological Activity

3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a thiazole ring and a cyclobutanone moiety, which contribute to its unique biological properties. The thiazole ring is known for its versatility in drug development due to its ability to interact with various biological targets. The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various functional groups, enhancing its bioactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against a range of bacterial strains and shown to inhibit growth effectively. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Table 1: Antimicrobial activity of this compound against various microbial strains.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have reported that it can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of apoptotic pathways. Notably, it has shown efficacy against several cancer cell lines.

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa25Induction of apoptosis via ROS generation
MCF-730Inhibition of cell proliferation
A54920Modulation of Bcl-2 family proteins

Table 2: Anticancer activity of this compound on various cancer cell lines.

The biological activity of this compound can be attributed to its structural components:

  • Thiazole Ring : This moiety facilitates interactions with enzymes and receptors, potentially inhibiting their functions.
  • Cyclobutanone Moiety : This part can undergo metabolic transformations leading to active metabolites that enhance the compound's biological effects.

Case Studies

Several studies have explored the efficacy of this compound in vivo and in vitro:

  • In Vitro Study on Bacterial Inhibition : A study demonstrated that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibiotic agent.
  • In Vivo Anti-tumor Activity : In animal models, administration of the compound led to significant tumor reduction in xenograft models, indicating its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone, and how is purity ensured?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiazol-2-amine derivatives (e.g., 5-methyl-1,3-thiazol-2-amine) react with brominated intermediates (e.g., 3-bromopropanoyl chloride) in a basic aqueous medium (5% Na₂CO₃). Key steps include:

  • Stirring at room temperature to form intermediates.
  • Purification via filtration and cold-water washing to remove unreacted reagents . Purity is confirmed by melting point consistency and spectroscopic analysis (e.g., NMR, IR) .

Q. Which spectroscopic techniques are used to confirm the structure, and what are indicative spectral markers?

  • ¹H-NMR : The methyl group on the thiazole ring appears as a singlet at δ ~2.3 ppm. Cyclobutanone protons resonate between δ 2.8–3.5 ppm as multiplets .
  • IR : A strong carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ confirms the cyclobutanone moiety. Thiazole C=N stretches appear near 1600 cm⁻¹ .
  • Elemental Analysis : Calculated vs. observed C, H, N percentages validate stoichiometry (e.g., C: 52.5% vs. 52.3%) .

Q. What biological activities are reported for this compound, and how are they evaluated?

Derivatives exhibit alkaline phosphatase (ALP) inhibition, assessed via kinetic assays using p-nitrophenylphosphate as a substrate. IC₅₀ values are determined by dose-response curves. Cytotoxicity is evaluated using cell viability assays (e.g., MTT) to exclude nonspecific toxicity .

Advanced Research Questions

Q. How do computational studies elucidate the compound’s interaction with enzymes like alkaline phosphatase?

Molecular docking and molecular dynamics simulations reveal binding modes. For example:

  • The thiazole ring forms π-π interactions with aromatic residues (e.g., Phe256 in ALP).
  • The cyclobutanone carbonyl participates in hydrogen bonding with active-site residues (e.g., Arg166). Free energy calculations (MM/PBSA) quantify binding affinities .

Q. How can contradictory spectral data between studies be resolved?

  • Cross-Validation : Compare NMR data with X-ray crystallography (e.g., SHELX-refined structures) to confirm bond lengths and angles .
  • Decoupling Experiments : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping proton signals in crowded regions (δ 3.0–4.0 ppm) .
  • Isotopic Labeling : ¹³C-labeled cyclobutanone can clarify carbonyl connectivity in complex derivatives .

Q. What structural modifications enhance biological activity, and how are structure-activity relationships (SAR) analyzed?

  • Substituent Effects : Adding polar groups (e.g., -NH₂ at the aryl position in 8g) improves ALP inhibition (IC₅₀ reduced by ~40%) versus nonpolar groups (e.g., -CH₃ in 8e) .
  • Linker Optimization : Replacing propanamide with acetamide shortens the linker, reducing steric hindrance and improving binding .
  • Table : Inhibitory Activity of Derivatives
CompoundSubstituentIC₅₀ (µM)
8g4-NH₂12.3
8e5-CH₃34.7
8h3-NO₂28.9
Data adapted from kinetic studies .

Methodological Notes

  • Synthetic Reproducibility : Use anhydrous conditions for moisture-sensitive intermediates (e.g., bromopropanoyl chloride) to avoid hydrolysis .
  • Analytical Rigor : Triplicate NMR runs and temperature-controlled melting point apparatuses minimize experimental error .
  • Computational Validation : Combine docking with experimental mutagenesis (e.g., ALP Arg166Ala mutant) to validate predicted binding modes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone
Reactant of Route 2
3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone

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